Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a bromophenyl group, and a benzothiophene moiety
Preparation Methods
The synthesis of Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with the benzothiophene moiety under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzothiophene moiety allows for oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the bromophenyl group contributes to its overall stability. The benzothiophene moiety allows for additional interactions with the target, leading to the compound’s desired effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on certain enzymes.
Pyrazolo[4,3-e][1,2,4]triazine: Another compound with potential therapeutic applications .
Properties
Molecular Formula |
C28H26BrF3N4O3S |
---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
methyl 2-[[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26BrF3N4O3S/c1-27(2,3)15-10-11-16-18(12-15)40-25(20(16)26(38)39-4)34-24(37)22-21(29)23-33-17(14-8-6-5-7-9-14)13-19(28(30,31)32)36(23)35-22/h5-9,13,15H,10-12H2,1-4H3,(H,34,37) |
InChI Key |
DVBWTVVQEMTQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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